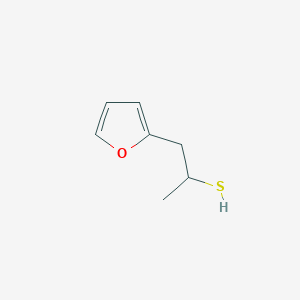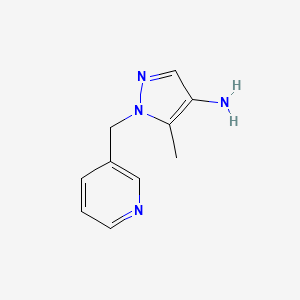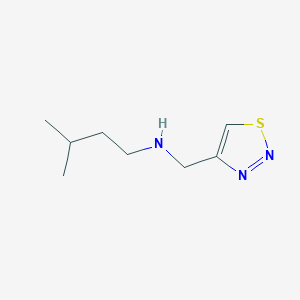![molecular formula C11H18O B13305354 6-Methylspiro[4.5]decan-8-one](/img/structure/B13305354.png)
6-Methylspiro[4.5]decan-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylspiro[4.5]decan-8-one is an organic compound with the molecular formula C11H18O. It is characterized by a spiro structure, which means that two rings are connected through a single atom. This compound contains a ketone functional group, making it an important molecule in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylspiro[4.5]decan-8-one can be achieved through several steps. One common method involves the transformation of Spiro[4.5]decan-6-one into 7-methylspiro[4.5]decan-6-one. This process includes methoxycarbonylation, followed by methylation and subsequent demethoxycarbonylation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized in a laboratory setting using the aforementioned synthetic routes. Industrial production would likely involve scaling up these laboratory procedures to produce the compound in larger quantities.
Análisis De Reacciones Químicas
Types of Reactions
6-Methylspiro[4.5]decan-8-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form different products.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
Oxidation: Oxidized products may include carboxylic acids or esters.
Reduction: Reduced products typically include alcohols.
Substitution: Substituted products depend on the specific reagents used and the functional groups introduced.
Aplicaciones Científicas De Investigación
6-Methylspiro[4.5]decan-8-one has several applications in scientific research, including:
Chemistry: Used as a reference standard in various chemical analyses and reactions.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the synthesis of other complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of 6-Methylspiro[4.5]decan-8-one involves its interaction with specific molecular targets and pathways. The ketone functional group plays a crucial role in its reactivity and interactions. The compound can act as an intermediate in various chemical reactions, facilitating the formation of more complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
6-Methylspiro[4.5]decan-6-ol: A similar compound with an alcohol functional group instead of a ketone.
Spiro[4.5]decan-6-one: The parent compound without the methyl group.
Uniqueness
6-Methylspiro[4.5]decan-8-one is unique due to its specific spiro structure and the presence of a ketone functional group. This combination of features makes it a valuable compound in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C11H18O |
|---|---|
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
10-methylspiro[4.5]decan-8-one |
InChI |
InChI=1S/C11H18O/c1-9-8-10(12)4-7-11(9)5-2-3-6-11/h9H,2-8H2,1H3 |
Clave InChI |
AFDYRZYVMAMBGA-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)CCC12CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


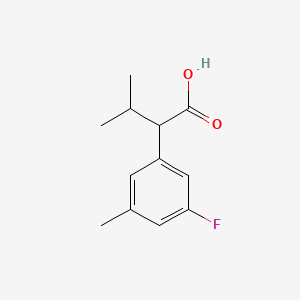

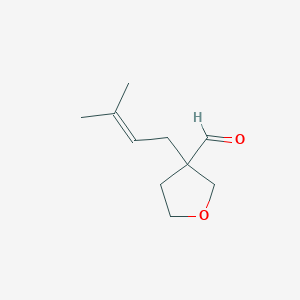
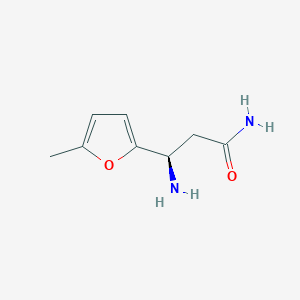
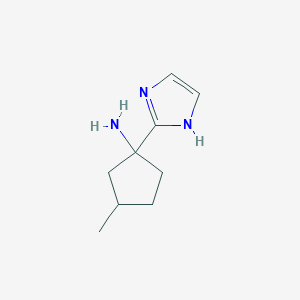
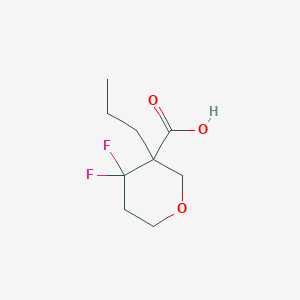
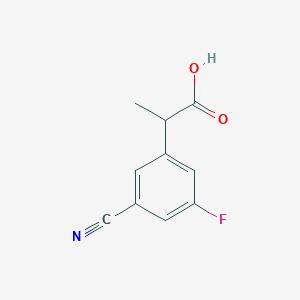
amine](/img/structure/B13305321.png)
![1-Oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13305330.png)
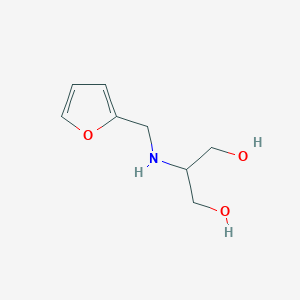
![3-Bromo-4-[(4-bromophenyl)methoxy]oxolane](/img/structure/B13305339.png)
